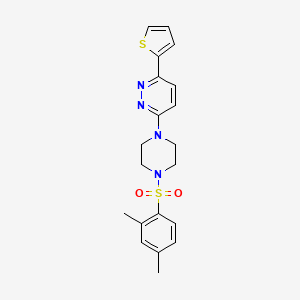

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Description

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2,4-dimethylphenylsulfonyl group at the 4-position and a thiophen-2-yl moiety at the 6-position of the pyridazine core. The thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S2/c1-15-5-7-19(16(2)14-15)28(25,26)24-11-9-23(10-12-24)20-8-6-17(21-22-20)18-4-3-13-27-18/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWAEDYUVHAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperazine ring, a sulfonyl group, and a thiophene moiety attached to a pyridazine core. The molecular formula is with a molecular weight of approximately 440.6 g/mol. Its structural features suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃S |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1013819-69-6 |

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonyl group may facilitate strong interactions with proteins, potentially inhibiting their function. Additionally, the piperazine ring can modulate neurotransmitter receptor activity, while the thiophene and pyridazine rings may engage in π-π stacking interactions with nucleic acids, influencing gene expression.

Antineoplastic Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuropharmacological Effects

Research has demonstrated that related compounds act as selective inhibitors of monoamine oxidase (MAO), which are crucial in the metabolism of neurotransmitters. For example, certain derivatives have been identified as reversible inhibitors of MAO-B with low cytotoxicity towards healthy cells. The selectivity for MAO-B suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

- MAO Inhibition : A study evaluating the inhibitory effects on MAO-A and MAO-B found that certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B, indicating high potency and selectivity . These findings highlight the therapeutic potential for neurodegenerative diseases.

- Cytotoxicity Assessment : In cytotoxicity assays using L929 fibroblast cells, one derivative showed no significant cytotoxic effects at concentrations up to 120 µM, suggesting a favorable safety profile for further development .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Comparison with Similar Compounds

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

- Structure : The piperazine ring is substituted with a 2-fluorophenyl group instead of a sulfonamide.

- Fluorine enhances lipophilicity and metabolic stability.

3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Structure : Features a 2,4-difluorophenylsulfonyl group and a 3-methylpyrazole substituent.

- Key Differences : Difluorination increases electronegativity and may improve blood-brain barrier penetration compared to dimethyl substitution. The pyrazole ring offers hydrogen-bonding capabilities absent in thiophene.

- Pharmacology : Pyrazole-containing analogs are explored for antiviral and antibacterial applications .

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Structure: A methanesulfonyl-piperazine linked to a thienopyrimidine core.

- The thienopyrimidine scaffold may enhance kinase inhibition.

- Pharmacology : Similar compounds show activity in cancer models (MH+ 494.19 in mass spectrometry) .

Substituent Variations on the Pyridazine Core

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol

- Structure : Replaces pyridazine with pyrimidine and adds a methoxyphenyl group.

- Key Differences : The pyrimidine core alters electronic distribution, while the methoxy group increases solubility. The thiol (-SH) group enables disulfide bond formation, influencing redox-mediated activity.

- Pharmacology : Demonstrated moderate antibacterial and antioxidant activity in screening .

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

- Structure: A chlorophenoxypropyl chain replaces the sulfonyl group on piperazine.

- Chlorine atoms increase lipophilicity but may raise toxicity concerns.

- Pharmacology : Related chlorinated pyridazines exhibit antiplatelet and antibacterial effects .

Functional Group Comparison: Sulfonyl vs. Acyl Derivatives

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

- Structure : Substitutes the sulfonyl group with a 3,4-dimethylbenzoyl moiety.

- Key Differences : The acyl group is less electronegative than sulfonyl, reducing hydrogen-bond acceptor capacity. However, the benzoyl group may enhance aromatic interactions.

Critical Analysis of Substituent Effects

- Sulfonyl Groups : Enhance target binding via electrostatic interactions but may reduce solubility. Aryl-sulfonyl derivatives (e.g., 2,4-dimethylphenyl) balance lipophilicity and electronic effects .

- Halogenation : Fluorine or chlorine atoms increase metabolic stability and membrane penetration but may elevate toxicity risks .

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation to avoid side reactions (e.g., over-sulfonation) .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), sulfonyl piperazine (δ 3.0–4.0 ppm), and thiophene protons (δ 7.0–7.5 ppm). Compare with computed chemical shifts using DFT .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and pyridazine C=N vibrations (~1600 cm⁻¹) .

- X-ray Crystallography (if crystals obtained): Resolve piperazine ring conformation and sulfonyl-thiophene spatial arrangement .

Basic: How is preliminary biological activity assessed for this compound?

Answer:

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Cellular Viability Tests : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., BSA for plasma stability) .

Key Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced: How to optimize sulfonation yield while minimizing byproducts?

Answer:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to prevent di-sulfonation .

- Solvent Selection : Employ dichloromethane (DCM) over DMF to reduce side reactions; DMF may promote hydrolysis .

- Temperature Modulation : Conduct reactions at 0–5°C to slow down exothermic sulfonation .

- Workup Strategy : Quench excess sulfonyl chloride with ice-cold water and extract with ethyl acetate .

Troubleshooting : If yields are <50%, consider using scavengers (e.g., polymer-bound dimethylamine) to trap unreacted chloride .

Advanced: How to resolve contradictions in NMR data for sulfonamide intermediates?

Answer:

- Dynamic Effects : Piperazine rings exhibit chair-flip dynamics, causing splitting of NMR signals. Use variable-temperature (VT) NMR (e.g., 298–343 K) to coalesce split peaks .

- Impurity Analysis : Compare HPLC traces (C18 column, acetonitrile/water gradient) to detect sulfonic acid byproducts .

- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to model expected chemical shifts and compare with experimental data .

Advanced: What strategies improve regioselectivity in pyridazine-thiophene coupling?

Answer:

- Catalyst Optimization : Use PdCl₂(dppf) with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling at the 6-position of pyridazine .

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer cross-coupling to the desired position .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield (85% vs. 60%) under controlled microwave irradiation .

Advanced: How to validate crystallographic data for polymorphic forms?

Answer:

- PXRD vs. SCXRD : Compare powder X-ray diffraction (PXRD) patterns with single-crystal data to identify polymorphs .

- Thermal Analysis : Use DSC to detect melting point variations between polymorphs (ΔT >5°C indicates distinct forms) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain stability differences .

Advanced: How to address low reproducibility in biological assays?

Answer:

- Compound Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

- Metabolic Stability Testing : Incubate with liver microsomes to assess degradation rates; adjust assay timelines accordingly .

- Batch-to-Batch Variability : Characterize each synthesis batch via HPLC purity (>95%) and HRMS .

Advanced: What computational methods predict SAR for derivatives?

Answer:

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .

- Molecular Docking : Simulate binding poses with target proteins (e.g., PARP-1) using AutoDock Vina; validate with MD simulations .

- ADMET Prediction : Employ SwissADME to forecast bioavailability and toxicity risks for novel analogs .

Advanced: How to design stability studies for long-term storage?

Answer:

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor via HPLC .

- Lyophilization : Improve stability by lyophilizing in phosphate buffer (pH 7.4) and storing at -20°C .

- Degradation Pathway Mapping : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.